molecular formula C18H17F3N2O3 B2451254 1,6-dimethyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 1903229-74-2

1,6-dimethyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2451254
CAS RN: 1903229-74-2
M. Wt: 366.34
InChI Key: GTWWSXAINPXMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing various heterocyclic compounds, including pyrimidines and pyrazoles, through microwave irradiation and cyclocondensation, exploring their potential insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). These methods highlight the interest in synthesizing complex molecules for biological applications.

Biological Applications

  • A study on the synthesis and evaluation of chromone-linked azetidin-2-ones from imines and N-acylalanine demonstrates the exploration of novel compounds for potential biological applications, underscoring the versatility of these molecular frameworks in drug development (Prajapati, Mahajan, & Sandhu, 1992).

Antimicrobial and Antioxidant Activities

  • Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, showing moderate to good binding energies, along with antimicrobial and antioxidant activity evaluations. This research indicates the potential of these compounds in pharmaceutical applications (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

  • The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, followed by molecular docking and in vitro screening, reveals the intricate relationship between molecular structure and biological activity, suggesting these compounds' potential in designing new therapeutic agents (Flefel et al., 2018).

Antitubercular and Antimicrobial Activities

  • Pyrimidine-azetidinone analogs have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities, highlighting the pursuit of new chemical entities with potential therapeutic benefits (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1,6-dimethyl-4-[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-11-7-14(8-16(24)22(11)2)26-15-9-23(10-15)17(25)12-3-5-13(6-4-12)18(19,20)21/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWWSXAINPXMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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